1-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-butenyl]-4-methoxybenzene
Description
Contextualizing Diethylstilbestrol (B1670540) Dimethyl Ether within the Broader Field of Synthetic Stilbene (B7821643) Derivatives
Diethylstilbestrol dimethyl ether, also known as dimestrol or 3,4-bis(4-methoxyphenyl)hex-3-ene, is a synthetic, nonsteroidal compound belonging to the stilbenoid group. chemicalbook.comebi.ac.uk It is a direct derivative of diethylstilbestrol (DES), where the hydroxyl groups on the two phenyl rings are replaced by methoxy (B1213986) groups. drugfuture.comwikipedia.org This structural modification—the methylation of the hydroxyl groups—significantly alters its biological properties compared to the parent compound, DES.
Stilbenoids are a class of naturally occurring and synthetically produced phenolic compounds characterized by a central C2-bridge connecting two phenyl rings. Diethylstilbestrol and its derivatives, including the dimethyl ether form, are classified as stilbestrols, a specific group within the larger stilbenoid family. wikipedia.org The core structure of these compounds allows them to mimic the action of natural estrogens, although their non-steroidal nature distinguishes them from hormones like estradiol (B170435). patsnap.com
The scientific interest in Diethylstilbestrol dimethyl ether stems from its relationship to DES. DES itself is a potent synthetic estrogen, first synthesized in 1938, and was historically used for a variety of medical purposes. nih.govama-assn.org Research into DES derivatives like the dimethyl ether helps to elucidate the structure-activity relationships within this class of compounds. For example, studies have shown that the presence of free hydroxyl groups, as seen in DES, is crucial for certain biological activities, such as the inhibition of microtubule assembly. nih.gov The methylation of these groups in Diethylstilbestrol dimethyl ether renders it inactive in this specific function. nih.gov
Historical Perspectives on the Scientific Investigation of Diethylstilbestrol Dimethyl Ether
The investigation of Diethylstilbestrol dimethyl ether is intrinsically linked to the history of its parent compound, Diethylstilbestrol (DES). Following the synthesis of DES in 1938 by Sir Edward Charles Dodds and his colleagues, extensive research into its derivatives began. drugfuture.com The preparation of DES ethers was documented as early as 1942. drugfuture.com
Initial research focused on the estrogenic activity of these compounds. DES was widely prescribed for several decades for various conditions, including preventing pregnancy complications. researchgate.netwikipedia.orgbcpp.org However, in 1971, a landmark study revealed a link between in-utero DES exposure and a rare form of vaginal cancer in the daughters of women who had taken the drug. wikipedia.orgasu.edu This discovery led to a ban on its use in pregnant women and spurred further investigation into the mechanisms of DES and its related compounds. asu.edu
In this context, Diethylstilbestrol dimethyl ether became a valuable tool for comparative studies. By comparing the biological effects of DES with its dimethyl ether derivative, researchers could probe the role of the hydroxyl groups in its activity. For instance, research demonstrated that while DES could induce aneuploidy (an abnormal number of chromosomes), Diethylstilbestrol dimethyl ether was found to be completely inactive in this regard, supporting the hypothesis that such effects were a consequence of disturbed microtubule assembly, which requires the free hydroxyl groups. nih.gov These historical investigations have been crucial in understanding the molecular mechanisms that underpin the biological actions of synthetic estrogens.
Rationale for Continued Academic Inquiry into Diethylstilbestrol Dimethyl Ether and its Analogs
Continued academic inquiry into Diethylstilbestrol dimethyl ether and its analogs is driven by several key scientific objectives. The compound serves as an important control or inactive analog in studies aimed at understanding the specific biological and toxicological effects of its parent compound, DES, and other estrogenic substances.
A primary area of research is in the field of microtubule dynamics and cell division. Studies have demonstrated that DES inhibits the polymerization of microtubules, a critical process for cell structure and division. nih.gov In contrast, Diethylstilbestrol dimethyl ether, lacking the necessary free hydroxyl groups, does not exhibit this inhibitory effect. nih.gov This makes it an ideal negative control in experiments designed to isolate and study the microtubule-disrupting properties of DES and other phenolic compounds like bisphenol A. nih.govimrpress.com
Furthermore, the study of Diethylstilbestrol dimethyl ether and related analogs contributes to a deeper understanding of structure-activity relationships for estrogen receptor binding and activation. nih.govcapes.gov.br By systematically modifying the functional groups on the stilbene scaffold, researchers can determine which molecular features are essential for estrogenic activity. While DES is a potent estrogen, the methylation in Diethylstilbestrol dimethyl ether significantly impacts its interaction with estrogen receptors, thereby altering its hormonal activity. nih.govnih.gov
Finally, investigating these analogs helps to clarify the mechanisms of action of endocrine-disrupting chemicals (EDCs). Many EDCs are phenolic compounds, and understanding how a simple modification like methylation changes a compound's activity from a potent estrogen (DES) to a much less active form (Diethylstilbestrol dimethyl ether) provides valuable insights into how these chemicals interact with biological systems. imrpress.com This knowledge is critical for assessing the potential effects of the vast number of synthetic chemicals present in the environment.
Data Tables
Table 1: Chemical Properties of Diethylstilbestrol and its Dimethyl Ether
| Property | Diethylstilbestrol (DES) | Diethylstilbestrol Dimethyl Ether |
| IUPAC Name | 4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol nih.gov | 1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene wikipedia.org |
| Molecular Formula | C₁₈H₂₀O₂ nih.gov | C₂₀H₂₄O₂ steraloids.com |
| Molecular Weight | 268.35 g/mol nih.gov | 296.4 g/mol steraloids.com |
| Melting Point | 169-172 °C drugfuture.com | 121-124 °C chemicalbook.comsteraloids.com |
| Appearance | Odorless, tasteless white crystalline powder nih.gov | Crystals drugfuture.com |
| Solubility | Almost insoluble in water; soluble in alcohol, ether, chloroform (B151607) drugfuture.com | Soluble in organic solvents drugfuture.com |
Table 2: Investigated Biological Activities
| Compound | Effect on Microtubule Assembly | Aneuploidy Induction |
| Diethylstilbestrol (DES) | Inhibits polymerization nih.gov | Induces tetra- and octa-ploidy nih.gov |
| Diethylstilbestrol Monomethyl Ether | Less active inhibitor than DES nih.gov | Induces tetraploidy at a slow rate nih.gov |
| Diethylstilbestrol Dimethyl Ether | Inactive nih.gov | Inactive nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOAQMIKPYNCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022494 | |
| Record name | Diethylstilbestrol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7773-34-4 | |
| Record name | 1,1′-(1,2-Diethyl-1,2-ethenediyl)bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylstilbestrol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Chemistry of Diethylstilbestrol Dimethyl Ether
Established Synthetic Routes for Diethylstilbestrol (B1670540) Dimethyl Ether Production
The synthesis of Diethylstilbestrol dimethyl ether primarily revolves around the construction of the core 3,4-diarylhexane carbon skeleton and the formation of the central carbon-carbon double bond. The most established methods are variations of classical organic reactions that have been adapted for stilbene (B7821643) synthesis. These routes often generate a mixture of geometric isomers that may require subsequent separation or isomerization to yield the desired product.
The primary precursor for the most classical synthesis of Diethylstilbestrol dimethyl ether is p-methoxypropiophenone . One historical and effective pathway involves a pinacol (B44631) coupling reaction followed by a rearrangement.
The reaction pathway proceeds as follows:
Reductive Dimerization: Two molecules of p-methoxypropiophenone are coupled in a reductive environment, for instance, using a sodium amalgam in a caustic soda solution. This reaction forms the corresponding pinacol, 3,4-bis(4-methoxyphenyl)hexane-3,4-diol . chemicalbook.com
Pinacol Rearrangement: The resulting pinacol is then subjected to acidic conditions, often by introducing gaseous hydrogen chloride into an ether suspension of the pinacol. chemicalbook.com This treatment induces a pinacol rearrangement, which involves dehydration and a 1,2-alkyl shift, ultimately forming the stable alkene structure of Diethylstilbestrol dimethyl ether. chemicalbook.com The yield for this final step is reported to be around 75%. chemicalbook.com
An alternative modern approach involves the direct reductive coupling of the ketone precursor using low-valent titanium, a method known as the McMurry reaction. medchemexpress.com This reaction can directly couple two ketone molecules to form an alkene, providing a more direct route to the stilbene backbone. medchemexpress.com
Table 1: Key Chemical Precursors
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| p-Methoxypropiophenone | C₁₀H₁₂O₂ | Starting ketone for pinacol coupling or McMurry reaction. |
| 3,4-Bis(4-methoxyphenyl)hexane-3,4-diol | C₂₀H₂₆O₄ | Intermediate pinacol formed during reductive dimerization. chemicalbook.com |
The synthesis of Diethylstilbestrol dimethyl ether typically results in a mixture of the (E)- (trans) and (Z)- (cis) isomers. The geometry of the central double bond is crucial as the biological and physical properties of the isomers can differ significantly. The (E)-isomer is generally the more stable and often the desired product.
Isomerization from the trans to the Z isomer (also referred to as pseudo-diethylstilbestrol in the parent compound) can occur under certain conditions. nih.govresearchgate.net Studies on the parent compound, diethylstilbestrol, have shown that isomerization can be influenced by factors such as solvents and the presence of catalysts. nih.govnih.gov For instance, the formation of a diethylstilbestrol-dimethylsulfoxide (DES-DMSO) adjunct has been reported, leading to the isolation of the Z-isomer. nih.govresearchgate.net In synthetic preparations involving derivatives with free phenolic groups, isomerization is a common issue; however, the use of protecting groups, such as silyl (B83357) ethers, can minimize this process. nih.gov The final product mixture often requires purification by methods like chromatography to isolate the desired (E)-isomer.
Demethylation Strategies and their Application in the Chemical Interconversion of Stilbene Ethers
Demethylation is a critical chemical transformation that converts Diethylstilbestrol dimethyl ether into its corresponding dihydroxy compound, Diethylstilbestrol (DES), or other partially demethylated intermediates. wikipedia.org This process involves the cleavage of the aryl methyl ether bonds. A variety of reagents and methods have been developed for this purpose, ranging from harsh classical conditions to milder, more selective modern techniques. google.comcommonorganicchemistry.comresearchgate.net
Common demethylating agents include:
Boron Tribromide (BBr₃): A relatively mild and effective Lewis acid for cleaving phenolic methyl ethers, typically used in a solvent like dichloromethane. commonorganicchemistry.comresearchgate.net
Hydrobromic Acid (HBr): A strong protic acid that requires elevated temperatures for demethylation, making it less suitable for substrates with sensitive functional groups. commonorganicchemistry.com
Pyridinium (B92312) Chloride/Hydrobromide: Heating the ether with molten pyridinium chloride (or hydrobromide) is a classical method for demethylation, though it requires high temperatures (180-220 °C). wikipedia.orggoogle.com
Thiolates: Strong nucleophiles, such as sodium isopropyl thiolate in a polar aprotic solvent like DMF, can cleave aryl methyl ethers via a nucleophilic attack on the methyl group. commonorganicchemistry.comresearchgate.net
A regioselective method for demethylating phenolic ethers has also been developed using an excess of an aluminum halide in an organic solvent, which could be applicable for selective transformations. google.com
Table 2: Common Demethylation Reagents for Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), often with cooling or at RT. commonorganicchemistry.com | Lewis Acidic Cleavage researchgate.net |
| Hydrobromic Acid (HBr) | Elevated temperatures. commonorganicchemistry.com | Protic Acid Cleavage |
| Pyridinium Chloride | Molten salt, high temperatures (180-220 °C). wikipedia.org | Acid-Catalyzed Nucleophilic Cleavage |
| Sodium Isopropyl Thiolate | DMF, elevated temperatures. researchgate.net | Nucleophilic (Sₙ2) Displacement |
| Aluminum Halide (e.g., AlCl₃) | Organic solvent, excess reagent. google.com | Lewis Acidic Cleavage |
Advancements in Stereoselective Synthesis of Diethylstilbestrol Dimethyl Ether
Although specific literature detailing advanced stereoselective syntheses exclusively for Diethylstilbestrol dimethyl ether is not abundant, methodologies developed for other stilbenoid compounds are applicable. These include:
Modified Wittig-type Reactions: Horner-Wadsworth-Emmons (HWE) reactions can be tuned through the choice of phosphonate (B1237965) ylide and reaction conditions to strongly favor the formation of (E)-alkenes.
Palladium-Catalyzed Cross-Coupling Reactions: Modern coupling methods such as the Heck reaction or Suzuki coupling provide powerful tools for stereoselectively forming carbon-carbon double bonds, offering potential routes to the target molecule with high geometric purity.
Alkene Metathesis: This powerful reaction, particularly cross-metathesis, could potentially be employed to construct the central double bond with high stereocontrol, depending on the choice of catalyst and substrates.
These advanced strategies offer pathways to synthesize the (E)-isomer of Diethylstilbestrol dimethyl ether with greater precision than classical methods.
Analytical Methodologies for the Characterization and Purity Assessment of Diethylstilbestrol Dimethyl Ether
The characterization and purity assessment of Diethylstilbestrol dimethyl ether are essential to confirm its identity, structure, and isomeric purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. High-resolution NMR is particularly crucial for distinguishing between the (E) and (Z) isomers, as the chemical shifts of the protons and carbons near the double bond are sensitive to the molecule's geometry. nih.govresearchgate.net Nuclear Overhauser Effect (NOE) experiments can definitively confirm the stereochemistry. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which helps confirm the identity of the molecule. nih.govresearchgate.net When coupled with a chromatographic technique (e.g., LC-MS), it becomes a powerful tool for separation and identification.
Chromatographic Techniques: Thin Layer Chromatography (TLC) is a rapid method used to monitor the progress of a reaction and for preliminary purity checks. nih.gov For quantitative analysis and separation of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for detecting and quantifying the compound, even in complex matrices. mhlw.go.jp The procedure for the parent compound involves extraction, potential hydrolysis, a clean-up step using a solid-phase extraction cartridge, and finally, analysis by LC-MS/MS. mhlw.go.jp
Table 3: Analytical Methods for Characterization
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation, Isomer Differentiation. nih.govresearchgate.net | Provides chemical shifts and coupling constants to confirm the carbon skeleton and determine (E)/(Z) configuration. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Confirmation. nih.gov | Confirms the molecular mass (296.41 g/mol) and provides a fragmentation pattern for identification. |
| LC-MS/MS | Separation, Quantification, Purity Assessment. mhlw.go.jp | Separates isomers and impurities, allowing for highly sensitive detection and quantification. |
| Thin Layer Chromatography (TLC) | Reaction Monitoring, Qualitative Purity Check. nih.gov | Provides a quick assessment of reaction completion and the presence of impurities. |
Molecular Interactions and Mechanistic Studies of Diethylstilbestrol Dimethyl Ether
Estrogen Receptor Binding Dynamics of Diethylstilbestrol (B1670540) Dimethyl Ether
The interaction of Diethylstilbestrol dimethyl ether with estrogen receptors (ERs) is a critical aspect of its molecular behavior. The methylation of the phenolic hydroxyl groups significantly alters its binding characteristics compared to its parent compound, Diethylstilbestrol.
Quantitative Assessment of Estrogen Receptor Binding Affinity (RBA) for Diethylstilbestrol Dimethyl Ether
Studies quantifying the relative binding affinity (RBA) of Diethylstilbestrol dimethyl ether for the estrogen receptor have demonstrated a markedly reduced affinity. In a competitive binding assay using rat uterine cytosol, Diethylstilbestrol dimethyl ether exhibited a very low RBA. One study reported an RBA of 0.056 for Diethylstilbestrol dimethyl ether, indicating a significantly lower affinity for the ER compared to the reference estrogen, estradiol (B170435).
Comparison of Estrogen Receptor Binding between Diethylstilbestrol and Diethylstilbestrol Dimethyl Ether
The difference in estrogen receptor binding between Diethylstilbestrol and its dimethyl ether derivative is profound. Diethylstilbestrol is a potent estrogenic compound with a high affinity for the estrogen receptor, in some cases even exceeding that of estradiol. psu.edu In stark contrast, the methylation of the hydroxyl groups in Diethylstilbestrol dimethyl ether leads to a drastic reduction in binding affinity. For instance, one comparative study highlighted that Diethylstilbestrol has an RBA of 399.56, while Diethylstilbestrol dimethyl ether has an RBA of only 0.056. nih.gov This demonstrates that the presence of the free hydroxyl groups is paramount for high-affinity binding to the estrogen receptor.
Table 1: Comparative Estrogen Receptor Relative Binding Affinities (RBA)
| Compound | Relative Binding Affinity (RBA) |
| Diethylstilbestrol | 399.56 nih.gov |
| Diethylstilbestrol Dimethyl Ether | 0.056 nih.gov |
This table illustrates the significant decrease in estrogen receptor binding affinity upon methylation of Diethylstilbestrol.
Structural Determinants Governing Reduced Estrogen Receptor Affinity of Methylated Stilbenes
The dramatically lower estrogen receptor affinity of methylated stilbenes like Diethylstilbestrol dimethyl ether is primarily attributed to the absence of the phenolic hydroxyl groups. These hydroxyl groups are crucial for high-affinity binding as they act as hydrogen bond donors, interacting with specific amino acid residues within the ligand-binding pocket of the estrogen receptor, such as Glu353 and Arg394. The substitution of these hydroxyl groups with methoxy (B1213986) groups eliminates this critical hydrogen bonding capability, thereby severely compromising the compound's ability to bind effectively to the receptor. The bulky methyl groups may also introduce steric hindrance within the binding pocket, further contributing to the reduced affinity. It is well-established that a phenolic ring is a key structural feature for estrogenicity. nih.gov
Investigation of Diethylstilbestrol Dimethyl Ether Interactions with Other Nuclear Receptors in Experimental Systems
To understand the broader endocrine-disrupting potential of Diethylstilbestrol dimethyl ether, its interactions with other nuclear receptors, such as the progestin and androgen receptors, have been investigated in specific experimental models.
Progestin Receptor Binding Profile of Diethylstilbestrol Dimethyl Ether in Non-Mammalian Models
Research utilizing a non-mammalian model has provided insights into the progestin receptor binding profile of Diethylstilbestrol dimethyl ether. In a study investigating the interaction of Diethylstilbestrol and its analogs with the membrane progestin receptor-α (mPRα) in goldfish, it was found that Diethylstilbestrol dimethyl ether had no affinity for this receptor. nih.govnih.gov While Diethylstilbestrol itself was able to bind to the mPRα, its dimethylated derivative did not cause any displacement of the radiolabeled progestin ligand. nih.govnih.gov Consistent with this lack of binding, Diethylstilbestrol dimethyl ether did not induce oocyte maturation, a progestin-mediated response in this model. nih.govnih.gov
Table 2: Progestin Receptor Binding and Activity of Diethylstilbestrol and its Dimethyl Ether in Goldfish
| Compound | Binding to mPRα | Oocyte Maturation-Inducing Activity |
| Diethylstilbestrol | Yes nih.govnih.gov | Yes nih.govnih.gov |
| Diethylstilbestrol Dimethyl Ether | No nih.govnih.gov | No nih.govnih.gov |
This table summarizes the differential effects of Diethylstilbestrol and its dimethyl ether derivative on progestin receptor binding and function in a non-mammalian model.
Exploration of Interactions with Androgen Receptors
Cellular Effects and Mechanistic Probing by Diethylstilbestrol Dimethyl Ether
The cellular and molecular actions of synthetic estrogens have been a subject of extensive research, particularly concerning their interactions with critical cellular components and processes. This section delves into the specific effects of Diethylstilbestrol dimethyl ether on microtubule integrity and chromosomal stability, drawing comparisons with its parent compound, diethylstilbestrol (DES).
Evaluation of Diethylstilbestrol Dimethyl Ether on Microtubule Organization in Cellular Models
The structural integrity of the microtubule network is fundamental for various cellular functions, including cell division, motility, and intracellular transport. Certain chemical agents can disrupt microtubule dynamics, leading to significant cellular perturbations. Studies investigating the structure-activity relationship of diethylstilbestrol and its methylated derivatives have provided crucial insights into the molecular requirements for microtubule disruption.
In studies utilizing Chinese hamster V79 cells, the effect of Diethylstilbestrol dimethyl ether on the cellular microtubule architecture was examined using techniques such as fluorescent anti-tubulin antibody staining. nih.gov Research had previously established that diethylstilbestrol itself is a potent inhibitor of microtubule assembly. scispace.com The inhibitory activity is dependent on the presence of free hydroxyl groups on the molecule. nih.gov
When compared to diethylstilbestrol and diethylstilbestrol monomethyl ether, Diethylstilbestrol dimethyl ether was shown to be significantly less effective at disturbing microtubule formation within these cells. nih.gov While DES and, to a lesser extent, its monomethyl ether derivative caused noticeable disruption of the microtubule network, Diethylstilbestrol dimethyl ether, which lacks any free hydroxyl groups, was found to be essentially inactive in this regard. nih.gov This finding underscores the critical role of the phenolic hydroxyl groups in mediating the interaction with and subsequent disruption of microtubule proteins. nih.gov
Assessment of Aneuploidy Induction by Diethylstilbestrol Dimethyl Ether in Cell Lines
Aneuploidy, an abnormal number of chromosomes in a cell, can arise from errors in chromosome segregation during cell division, often linked to dysfunction of the mitotic spindle, a structure primarily composed of microtubules. The potential of a compound to induce aneuploidy is a key aspect of its genotoxic profile.
The capacity of Diethylstilbestrol dimethyl ether to induce aneuploidy has been evaluated in Chinese hamster V79 cells, in direct comparison to diethylstilbestrol (DES) and diethylstilbestrol monomethyl ether. nih.gov In these studies, DES was shown to be a potent inducer of polyploidy, causing tetraploidy (a doubling of the normal chromosome set) and even octaploidy at higher concentrations. nih.gov Diethylstilbestrol monomethyl ether also induced tetraploidy, although at a much slower rate than DES. nih.gov
In stark contrast, Diethylstilbestrol dimethyl ether was found to be completely inactive in the induction of aneuploidy in the V79 cell line. nih.gov These results strongly support the hypothesis that the induction of polyploidy by these compounds is a direct consequence of the disruption of microtubule assembly and function. nih.gov The inability of Diethylstilbestrol dimethyl ether to perturb microtubule organization correlates directly with its lack of aneuploidy-inducing activity.
The table below summarizes the comparative effects of Diethylstilbestrol and its methyl ethers on aneuploidy induction in Chinese hamster V79 cells, as reported in the literature. nih.gov
| Compound | Aneuploidy Induction |
| Diethylstilbestrol (DES) | Induced tetra- and octaploidy |
| Diethylstilbestrol monomethyl ether | Induced tetraploidy (at a slower rate than DES) |
| Diethylstilbestrol dimethyl ether | Completely inactive |
Metabolic Transformations of Diethylstilbestrol Dimethyl Ether in Experimental Organisms and Systems
Identification of Metabolic Pathways for Diethylstilbestrol (B1670540) Dimethyl Ether in In Vivo Models (e.g., mouse liver)
The metabolic fate of Diethylstilbestrol dimethyl ether in vivo is primarily characterized by its conversion to its more biologically active parent compound, Diethylstilbestrol (DES). While specific studies on the in vivo metabolism of Diethylstilbestrol dimethyl ether in mouse liver are not extensively detailed in publicly available literature, the metabolic pathways can be inferred from the well-documented metabolism of DES and other methoxylated stilbene (B7821643) compounds.
The liver is the principal site of drug and xenobiotic metabolism. For Diethylstilbestrol dimethyl ether, the anticipated primary metabolic pathway is O-demethylation , which involves the removal of one or both methyl groups from the ether linkages. This process would yield mono-demethylated intermediates and ultimately Diethylstilbestrol.
Following O-demethylation, the resulting DES and its intermediates can undergo further metabolic transformations that are characteristic of DES metabolism. These include:
Oxidative Pathways: Aromatic hydroxylation can occur on the phenyl rings, leading to the formation of catechol and quinone metabolites. These reactive intermediates are a significant aspect of DES metabolism.
Conjugation Reactions: The hydroxyl groups of the demethylated metabolites are susceptible to conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body.
Studies on related methoxylated stilbenes suggest that the presence of methyl groups can protect the molecule from rapid metabolic breakdown, potentially leading to a longer half-life in the body compared to its hydroxylated counterpart.
O-Demethylation as a Key Biotransformation of Diethylstilbestrol Dimethyl Ether to Diethylstilbestrol
The conversion of Diethylstilbestrol dimethyl ether to Diethylstilbestrol via O-demethylation is a pivotal biotransformation step. This process is not merely a metabolic alteration but a critical activation step, as Diethylstilbestrol is a more potent estrogenic compound than its dimethyl ether derivative. The estrogenic activity of many methoxylated xenobiotics is often dependent on their demethylation to the corresponding hydroxylated forms.
The O-demethylation reaction proceeds in a stepwise manner:
Mono-demethylation: One of the two methyl groups is removed to form a mono-hydroxy, mono-methoxy intermediate.
Di-demethylation: The second methyl group is cleaved to yield Diethylstilbestrol, which has two hydroxyl groups.
Enzymatic Systems Involved in the Metabolism of Diethylstilbestrol Dimethyl Ether
The metabolic conversion of Diethylstilbestrol dimethyl ether, particularly the O-demethylation reaction, is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system . This superfamily of heme-containing enzymes is located predominantly in the liver and is responsible for the phase I metabolism of a vast array of foreign compounds.
While the specific CYP isoforms responsible for the metabolism of Diethylstilbestrol dimethyl ether have not been definitively identified in dedicated studies, inferences can be drawn from research on the O-demethylation of other xenobiotics. Several CYP isoforms are known to catalyze O-demethylation reactions, with CYP3A4 and CYP2D6 being among the most significant in human drug metabolism. Other isoforms such as CYP1A2 , CYP2C9 , and CYP2C19 also possess O-demethylation capabilities.
The general mechanism of CYP-mediated O-demethylation involves the following steps:
The substrate, Diethylstilbestrol dimethyl ether, binds to the active site of a CYP enzyme.
The enzyme catalyzes the hydroxylation of the methyl group.
The resulting hydroxymethyl intermediate is unstable and spontaneously decomposes, releasing formaldehyde (B43269) and the demethylated phenolic product.
The efficiency of this process can be influenced by various factors, including the specific CYP isoforms present, genetic polymorphisms in CYP genes, and the presence of other drugs or compounds that can induce or inhibit CYP activity.
Comparative Metabolic Profiles of Diethylstilbestrol Dimethyl Ether and Related Analogs
The metabolic profile of Diethylstilbestrol dimethyl ether can be understood in the context of its parent compound, Diethylstilbestrol, and other related stilbene analogs.
| Compound | Key Metabolic Features | Primary Metabolites |
| Diethylstilbestrol dimethyl ether | O-demethylation is the primary activation pathway. | Diethylstilbestrol, mono-demethylated intermediates. |
| Diethylstilbestrol (DES) | Extensive oxidative metabolism (hydroxylation) and conjugation (glucuronidation, sulfation). | Catechol and quinone derivatives, glucuronide and sulfate conjugates. |
| trans-Stilbene | Aromatic hydroxylation at various positions on the phenyl rings. | 4-hydroxy-stilbene, 4,4'-dihydroxy-stilbene. |
| Resveratrol (B1683913) (a natural stilbenoid) | Rapid and extensive conjugation (glucuronidation and sulfation). Some oxidative metabolism. | Resveratrol glucuronides, resveratrol sulfates. |
This table is generated based on established metabolic pathways of stilbene compounds and may not represent an exhaustive list of all possible metabolites.
Studies on other methoxylated stilbenes have shown that the degree of methoxylation can affect the rate of metabolism, with more highly methoxylated compounds often being more resistant to degradation. This suggests that the metabolic profile of Diethylstilbestrol dimethyl ether may differ significantly from that of a mono-methoxylated analog.
Structure Activity Relationship Sar Studies Centered on Diethylstilbestrol Dimethyl Ether
Impact of Methylation on the Biological Activity Profile of Diethylstilbestrol (B1670540) Dimethyl Ether
The methylation of the phenolic hydroxyl groups in diethylstilbestrol (DES) to form diethylstilbestrol dimethyl ether, also known as dimestrol or dianisylhexene, profoundly alters its biological activity profile. wikipedia.org The primary effect of this structural modification is a significant reduction in estrogenic potency. Research comparing the uterotrophic activity of DES with its dimethyl ether derivative shows that etherification diminishes the potent effects of the parent compound. nih.gov
While DES is a highly potent estrogen agonist, the conversion of its two hydroxyl (-OH) groups into methoxy (B1213986) (-OCH3) groups reduces its ability to effectively bind to and activate estrogen receptors (ERs). wikipedia.org The hydroxyl groups are critical for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor, an interaction essential for strong binding and subsequent receptor activation. researchgate.net Although diethylstilbestrol dimethyl ether retains some estrogenic activity and has been used clinically for hormonal therapy, its potency is considerably lower than that of DES. wikipedia.orghathitrust.org Studies measuring the relative binding affinity (RBA) for the estrogen receptor quantitatively demonstrate this reduction. For instance, one study reported a significantly lower RBA for dimethylstilbestrol (B82713) compared to DES, dienestrol (B18971), and hexestrol. oup.com
The table below summarizes the relative binding affinities of diethylstilbestrol and its dimethyl ether, illustrating the impact of methylation.
Table 1: Estrogen Receptor Binding Affinity of DES vs. its Methylated Derivative Data sourced from a competitive-binding assay using the rat uterine estrogen receptor, with Estradiol (B170435) (E2) as the reference compound (RBA = 100).
| Compound | Relative Binding Affinity (RBA) % |
|---|---|
| Diethylstilbestrol (DES) | 180.897 |
| Dimethylstilbestrol (Diethylstilbestrol dimethyl ether) | 14.500 |
This methylation also influences the compound's metabolic fate. The ether linkage makes the molecule more resistant to certain metabolic pathways compared to the free hydroxyls of DES, which can affect its duration of action. wikipedia.org
Correlation of Molecular Structure of Diethylstilbestrol Dimethyl Ether with Receptor Binding and Cellular Effects
The molecular structure of diethylstilbestrol dimethyl ether is directly responsible for its altered interaction with estrogen receptors and its diminished cellular effects compared to DES. The fundamental difference lies in the replacement of the two phenolic hydroxyl groups with methoxy groups. wikipedia.org
Estrogen receptors are activated by ligands that can mimic the key interactions of the natural hormone, estradiol. patsnap.com A critical feature for high-affinity binding is the presence of hydrogen bond donors at positions corresponding to the 3-hydroxyl and 17β-hydroxyl groups of estradiol. researchgate.net Diethylstilbestrol, with its two terminal phenolic hydroxyls, effectively mimics this, allowing it to act as a potent agonist. patsnap.com
In diethylstilbestrol dimethyl ether, the hydrogen atoms of the hydroxyl groups are replaced by methyl groups. This seemingly small change has a major consequence: the methoxy group can act as a hydrogen bond acceptor, but it can no longer function as a hydrogen bond donor. This loss of hydrogen-bonding donor capability significantly weakens the compound's interaction with key amino acid residues in the estrogen receptor's ligand-binding pocket, leading to lower binding affinity. oup.com
Comparative SAR Analysis of Diethylstilbestrol Dimethyl Ether with Dienestrol and Hexestrol Derivatives
A comparative structure-activity relationship (SAR) analysis of diethylstilbestrol dimethyl ether with its parent compound and the related synthetic estrogens, dienestrol and hexestrol, highlights the precise structural requirements for potent estrogenicity. These three compounds are structurally related but differ in the central carbon bridge, which has a profound impact on their flexibility, conformation, and ultimately, their receptor binding affinity. nih.govresearchgate.netresearchgate.net
Diethylstilbestrol (DES) features a central double bond with two ethyl groups. This structure allows for a degree of flexibility, but the trans configuration, which is the more stable isomer, positions the two phenolic rings at a distance that optimally mimics the A- and D-rings of estradiol, leading to very high receptor affinity. researchgate.net
Dienestrol possesses a more rigid conjugated diene system in its central structure. nih.gov This increased rigidity results in a fixed, planar conformation. While it binds to the estrogen receptor, its affinity is generally lower than that of DES. oup.com
Hexestrol has a saturated central carbon bridge (an ethane (B1197151) bridge), making it more flexible than DES. researchgate.net Of its isomers, meso-hexestrol is the most potent because its preferred conformation allows the phenolic rings to adopt a spacing similar to that of DES and estradiol, resulting in high receptor binding affinity. oup.comresearchgate.net The dl-hexestrol isomers have much weaker binding affinity. researchgate.net
The following table presents a comparison of the estrogen receptor binding affinities for these compounds.
Table 2: Comparative Estrogen Receptor Binding Affinities Data sourced from a competitive-binding assay using the rat uterine estrogen receptor, with Estradiol (E2) as the reference compound (RBA = 100).
| Compound | Relative Binding Affinity (RBA) % | Key Structural Feature |
|---|---|---|
| Diethylstilbestrol (DES) | 180.897 | Double bond with ethyl groups |
| meso-Hexestrol | 180.897 | Saturated, flexible central bridge |
| Dienestrol | 37.458 | Rigid conjugated diene system |
| Dimethylstilbestrol (DES Dimethyl Ether) | 14.500 | Methylated hydroxyl groups |
Elucidating Key Structural Features for Stilbene (B7821643) Estrogenicity and Receptor Selectivity
The study of diethylstilbestrol, its derivatives like the dimethyl ether, and related compounds has been instrumental in elucidating the key structural features required for estrogenic activity within the stilbene chemical class. The essential prerequisites for a stilbene derivative to exhibit strong estrogenicity and bind effectively to the estrogen receptor can be summarized as follows:
A Phenolic Hydroxyl Group : The presence of at least one, and ideally two, phenolic hydroxyl groups is paramount. researchgate.net These groups act as crucial hydrogen bond donors, mimicking the A-ring hydroxyl of estradiol and anchoring the ligand within the receptor's binding site. researchgate.net As demonstrated by diethylstilbestrol dimethyl ether, blocking these groups drastically reduces activity. nih.gov
Optimal Hydroxyl Group Separation : The distance between the two hydroxyl groups (or other hydrogen-bonding features) is critical. The stilbene scaffold of DES positions the two phenolic -OH groups at a distance that closely matches the distance between the A-ring and D-ring hydroxyls of estradiol, contributing to its high potency. researchgate.net
Appropriate Stereochemistry and Conformation : The three-dimensional arrangement of the molecule must allow the key features to be presented to the receptor correctly. The trans isomer of DES is significantly more active than the cis isomer because it avoids steric hindrance and maintains the optimal distance between the phenyl rings.
A Rigid or Semi-Rigid Ring Structure : A foundational ring structure is necessary to serve as a scaffold for the key functional groups. researchgate.net The phenyl rings in stilbene estrogens fulfill this role, providing the platform for the essential hydroxyl groups. researchgate.net
These features collectively enable a synthetic molecule like DES to act as a powerful mimic of estradiol, while the alteration of any of these features, as seen with diethylstilbestrol dimethyl ether, results in a marked loss of biological function. wikipedia.org
Diethylstilbestrol Dimethyl Ether As a Research Probe and Investigative Tool
Utilization of Diethylstilbestrol (B1670540) Dimethyl Ether in Ligand-Binding Assays for Receptor Characterization
Ligand-binding assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor. In the context of estrogen research, these assays are used to characterize the binding of various compounds to estrogen receptors (ERs). Diethylstilbestrol (DES), a potent synthetic estrogen, is known to bind to the estrogen receptor with an affinity that is even greater than the endogenous hormone, 17β-estradiol. nih.govpatsnap.com
Diethylstilbestrol dimethyl ether (DES-DME) is utilized in these assays as a comparative molecule or a weak competitor. The methylation of the two phenolic hydroxyl groups in DES to form DES-DME drastically reduces its ability to bind to the estrogen receptor. Research has shown that the substitution of the hydroxyl hydrogen with a methyl group significantly decreases the chemical's affinity for the ER. oup.com For instance, one study quantified the relative binding affinity (RBA) of DES-DME for the estrogen receptor as 0.056, a stark contrast to the RBA of its non-methylated parent compound, DES, which was 399.56 (with estradiol (B170435) set to 100). oup.com
This dramatic difference in binding affinity makes DES-DME an excellent tool for receptor characterization. It can be used as a negative control to ensure that the binding observed with DES is specific to the interactions of its phenolic hydroxyl groups. By competing for the same binding site, albeit very weakly, it helps to define the high-affinity interactions and specificity of the primary ligand being studied. oup.comnih.gov
Table 1: Comparative Estrogen Receptor Binding Affinities
This table displays the relative binding affinity (RBA) of Diethylstilbestrol (DES) and its dimethyl ether derivative compared to the natural estrogen, Estradiol. The data illustrates the significant impact of methylating the phenolic hydroxyl groups on receptor binding.
| Compound | Relative Binding Affinity (RBA) | Reference |
| 17β-Estradiol | 100 | nih.gov |
| Diethylstilbestrol (DES) | 245 - 399.56 | nih.govoup.com |
| Diethylstilbestrol Dimethyl Ether | 0.056 | oup.com |
Application in Studies Investigating the Role of Phenolic Hydroxyl Groups in Receptor Interactions
The interaction between a ligand and its receptor is highly dependent on the ligand's three-dimensional structure and the presence of specific functional groups. In the case of estrogenic compounds, the phenolic hydroxyl groups are known to be critical for high-affinity binding to the estrogen receptor. nih.govfrontiersin.org These groups typically act as both hydrogen bond donors and acceptors, forming crucial connections with specific amino acid residues, such as Arg394 and Glu353, within the receptor's ligand-binding domain. nih.govmdpi.com
Diethylstilbestrol dimethyl ether is an invaluable investigative tool in studies designed to probe the precise role of these hydroxyl groups. By comparing the binding and activity of DES with that of DES-DME, researchers can directly assess the contribution of the phenolic moieties. Since the only significant difference between the two molecules is the methylation of the hydroxyls, any observed loss of binding affinity or biological activity can be directly attributed to the absence of these free hydroxyl groups. oup.com
Development and Validation of Analytical Methods for Diethylstilbestrol Dimethyl Ether in Research Samples
The accurate quantification of chemical compounds in research samples is essential for reliable and reproducible results. While specific validated analytical methods published exclusively for diethylstilbestrol dimethyl ether are not abundant, robust methods for its parent compound, DES, are well-documented and can be readily adapted. nih.govresearchgate.net These methods typically involve chromatographic techniques, which are ideal for separating the analyte from complex matrices. cdc.gov
Common Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of nonvolatile compounds like DES-DME. psu.edu It is often coupled with an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light, or a mass spectrometry (MS) detector for higher sensitivity and specificity. psu.edu
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly suitable for the analysis of DES-DME. It offers excellent separation and definitive identification based on the mass-to-charge ratio of the fragmented molecule. cdc.gov
Method Validation: Before an analytical method can be used for routine research, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. psu.edugrafiati.com For a method to analyze DES-DME in research samples (e.g., cell culture media, tissue homogenates), the following parameters would be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent compound DES or metabolites.
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value, often determined by spiking a blank sample matrix with a known quantity of DES-DME and measuring the recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, with acceptable accuracy and precision.
Table 2: Key Parameters for Analytical Method Validation
This table outlines the essential parameters that must be evaluated to validate an analytical method for quantifying Diethylstilbestrol Dimethyl Ether in research samples.
| Validation Parameter | Purpose |
| Specificity | Ensures the signal is from the target analyte only, not from interfering substances. |
| Linearity | Confirms a proportional relationship between signal and analyte concentration in a specific range. |
| Accuracy | Measures how close the experimental results are to the true value (recovery %). |
| Precision | Assesses the reproducibility of the results under the same conditions (RSD %). |
| Range | Defines the upper and lower concentration limits for which the method is accurate and precise. |
| Limit of Detection (LOD) | The lowest analyte concentration the method can reliably distinguish from background noise. |
| Limit of Quantification (LOQ) | The lowest analyte concentration the method can measure with acceptable accuracy and precision. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Role of Diethylstilbestrol Dimethyl Ether in Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for understanding drug-receptor interactions at an atomic level. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to predict how a ligand binds to a receptor and to estimate the stability and energy of the resulting complex. nih.govnih.gov
Molecular docking studies can reveal the specific amino acid residues that interact with the hydroxyl groups of DES through hydrogen bonds. mdpi.com When DES-DME is modeled in the same binding pocket, these hydrogen bonds are absent. This allows for the calculation of their specific contribution to the total binding energy of the ligand-receptor complex. tandfonline.com For example, a study using Density Functional Theory (DFT) and molecular docking analyzed both DES and DES-DME, providing detailed insights into their vibrational spectra and interactions. tandfonline.com Such computational approaches can explain why DES acts as a potent agonist, while the ether derivative is largely inactive, by quantifying the less favorable van der Waals interactions and the energetic penalty of losing key hydrogen bonds. nih.gov This use of DES-DME as a computational probe is crucial for refining our understanding of structure-activity relationships and for the rational design of new receptor modulators.
Environmental Presence and Research on Degradation of Diethylstilbestrol Dimethyl Ether in Non Biological Systems
Detection and Quantification of Diethylstilbestrol (B1670540) Dimethyl Ether in Environmental Matrices
The detection and quantification of Diethylstilbestrol Dimethyl Ether (DES-DME) in environmental matrices are critical for understanding its prevalence and potential impact. While specific methods for DES-DME are not extensively documented in publicly available research, the analytical techniques employed for its parent compound, Diethylstilbestrol (DES), and other endocrine-disrupting chemicals (EDCs) provide a strong foundation for its determination.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of trace organic contaminants in environmental samples. For instance, a method developed for the simultaneous analysis of several EDCs, including DES, in water and wastewater samples utilized liquid chromatography-negative ion electrospray ionization-tandem mass spectrometry (LC-ESI--MS/MS). nih.gov This method, which involved solid-phase extraction (SPE) for sample pre-concentration, achieved limits of quantitation in the low nanogram per liter (ng/L) range (1–10 ng/L). nih.gov The recoveries for the SPE and pre-concentration steps were reported to be greater than 85%. nih.gov Such a method could be adapted for the analysis of DES-DME, likely with modifications to the mass spectrometry parameters to account for the different molecular weight and fragmentation pattern of the dimethylated form.
Another analytical method for DES in animal and fishery products also employs LC-MS/MS. mhlw.go.jp This method uses an octadecylsilanized silica (B1680970) gel column for separation and ESI in negative mode for ionization. mhlw.go.jp The precursor ion and product ion for DES are specified for monitoring, and a similar approach would be necessary to establish the specific ions for DES-DME for accurate quantification. mhlw.go.jp
Furthermore, research on the extraction of various plastic migrants from environmental water samples has utilized a non-ionic hydrophobic natural deep eutectic solvent (HNADES) for liquid-liquid microextraction, followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS). nih.gov This approach demonstrated good sensitivity with limits of quantification ranging from 0.013 to 0.425 μg/L for different compounds in various water matrices, including treated wastewater, runoff water, and pond water. nih.gov The validation of such methods often involves assessing matrix effects, which can suppress or enhance the analytical signal, and using isotopically labeled internal standards to ensure accuracy. nih.gov
The following table summarizes the key aspects of analytical methods that could be adapted for the detection and quantification of DES-DME in environmental matrices.
| Parameter | Method Details | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmhlw.go.jp |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode | nih.govmhlw.go.jp |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Microextraction (LLME) | nih.govnih.gov |
| Limit of Quantification | ng/L to μg/L range | nih.govnih.gov |
| Matrices | Water, Wastewater | nih.govnih.gov |
Photodegradation and Photoconversion Studies of Diethylstilbestrol Dimethyl Ether in Aquatic Environments
The primary mechanism of photodegradation for stilbene-like compounds in aquatic environments is often direct photolysis, driven by the absorption of ultraviolet (UV) radiation from sunlight. This can lead to isomerization and photocyclization reactions. For DES, it is known to undergo trans-cis isomerization upon UV irradiation, followed by an irreversible photocyclization to form dihydrophenanthrene derivatives, which are subsequently oxidized to phenanthrene-type structures.
Given the structural similarity, it is highly probable that DES-DME would follow a similar photodegradation pathway. The initial step would likely be the absorption of UV light, leading to the formation of an excited state. This excited state can then undergo isomerization from the trans isomer to the cis isomer. Subsequent intramolecular cyclization of the cis-isomer would lead to the formation of a dihydrophenanthrene intermediate. This intermediate is typically unstable and can be oxidized by dissolved oxygen in the water to form a more stable, aromatic phenanthrene (B1679779) derivative. The methoxy (B1213986) groups in DES-DME are not expected to significantly alter this fundamental reaction pathway, although they may influence the reaction kinetics and the specific properties of the resulting photoproducts.
The rate of photodegradation would be influenced by several factors, including the intensity of solar radiation, the quantum yield of the reaction, the presence of photosensitizers or quenchers in the water, and the pH of the aquatic environment.
Biotransformation of Diethylstilbestrol Dimethyl Ether in Model Environmental Compartments
Information specifically detailing the biotransformation of Diethylstilbestrol Dimethyl Ether (DES-DME) in model environmental compartments is scarce. However, studies on the microbial degradation of structurally related compounds, such as dimethyl phthalate (B1215562), can offer potential insights into the metabolic pathways that might be involved in the breakdown of DES-DME.
Microorganisms, particularly bacteria and fungi, are known to degrade a wide range of organic pollutants. For aromatic compounds, enzymatic reactions often initiate the degradation process. In the case of dimethyl phthalate, microbial degradation has been shown to proceed through the hydrolysis of the ester bonds to form monomethyl phthalate and subsequently phthalic acid. researchgate.net This is followed by the cleavage of the aromatic ring. researchgate.net
Applying this logic to DES-DME, a plausible initial step in its biotransformation would be the O-demethylation of the methoxy groups by microbial enzymes, such as monooxygenases. This would result in the formation of the corresponding monomethyl ether and, ultimately, Diethylstilbestrol (DES). Once formed, DES could be further degraded through pathways established for this compound.
The microorganisms capable of these transformations would likely be those adapted to environments contaminated with similar aromatic ethers or phenolic compounds. For example, studies on the degradation of dimethyl phthalate have identified various bacterial strains, including Comamonas acidovorans, Pseudomonas fluorescens, and Sphingomonas paucimobilis, as effective degraders. researchgate.net Fungi, such as Aspergillus niger and Sclerotium rolfsii, have also been shown to metabolize dimethyl phthalate. researchgate.net It is conceivable that similar microbial communities could play a role in the biotransformation of DES-DME in soil and aquatic environments.
The rate and extent of biotransformation would depend on various environmental factors, including the presence of suitable microbial populations, temperature, pH, oxygen availability, and the concentration of the compound.
Computational Studies on Environmental Fate and Interaction with Materials (e.g., graphene)
Computational studies provide a theoretical framework for understanding the environmental fate and behavior of chemical compounds like Diethylstilbestrol Dimethyl Ether (DES-DME). These studies can predict properties and interactions that are difficult to measure experimentally.
One area of computational research has focused on the interaction of DES-DME with materials like graphene, which is relevant for both environmental remediation and sensor development. Graphene and its derivatives, such as graphene oxide, are being explored as adsorbents for removing pollutants from water due to their large surface area and unique electronic properties. researchgate.net
A study investigating the interaction of DES-DME with a graphene monolayer using Density Functional Theory (DFT) revealed that the compound adsorbs onto the graphene surface. researchgate.net This adsorption is driven by non-covalent interactions, such as π-π stacking between the aromatic rings of DES-DME and the graphene sheet. The study also suggested that this interaction could be utilized for the development of sensors, as the adsorption process can alter the electronic properties of graphene, leading to a detectable signal. researchgate.net The adsorption mechanism for dyes and heavy metals onto graphene oxide has been shown to involve its porous surface and oxygen-containing functional groups. researchgate.net
Computational models can also be used to predict the environmental degradation of DES-DME. For instance, DFT calculations can be employed to investigate the reaction mechanisms of photodegradation and predict the most likely transformation products. By calculating the energies of different reaction pathways, researchers can determine the most favorable degradation routes.
The following table presents a summary of findings from computational studies on DES-DME and related materials.
| Research Focus | Key Findings | Computational Method | Reference |
| Interaction with Graphene | Adsorption via π-π stacking; potential for sensor applications. | Density Functional Theory (DFT) | researchgate.net |
| Adsorption on Graphene Oxide | Porous surface and oxygen functional groups facilitate adsorption of pollutants. | Not specified | researchgate.net |
Advanced Characterization and Computational Approaches in Diethylstilbestrol Dimethyl Ether Research
Spectroscopic Techniques for Structural Elucidation of Diethylstilbestrol (B1670540) Dimethyl Ether
A variety of spectroscopic methods are employed to confirm the chemical structure of diethylstilbestrol dimethyl ether. These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural analysis. While specific spectral data for diethylstilbestrol dimethyl ether is not widely published in readily available literature, related studies on diethylstilbestrol provide a basis for expected chemical shifts. For instance, in diethylstilbestrol, the protons of the ethyl groups and the aromatic rings produce characteristic signals that would be altered by the presence of the methyl ether groups in diethylstilbestrol dimethyl ether. researchgate.nethmdb.ca
Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of diethylstilbestrol dimethyl ether. Low-resolution mass spectra have been examined for the dimethyl ether derivative of diethylstilbestrol. nih.gov This analysis reveals characteristic fragment ions resulting from the loss of alkyl and aryl groups, as well as rearrangement products. nih.gov High-resolution mass spectrometry can provide the exact empirical formula of these fragments. nih.govlookchem.com
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of diethylstilbestrol dimethyl ether would show characteristic absorption bands for C-O ether linkages, aromatic C-H bonds, and aliphatic C-H bonds, and notably, the absence of the broad O-H stretching band that is characteristic of the parent compound, diethylstilbestrol. nist.gov
UV-Visible Spectroscopy : The UV-visible spectrum of diethylstilbestrol dimethyl ether has been simulated using time-dependent density functional theory (TD-DFT). tandfonline.com In a simulation using methanol (B129727) as a solvent, two absorption peaks were predicted at 238.69 nm and 222.72 nm. tandfonline.com
Chromatographic Methods for Isolation and Purity Assessment of Diethylstilbestrol Dimethyl Ether
Chromatographic techniques are essential for separating diethylstilbestrol dimethyl ether from reaction mixtures and for verifying its purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for the analysis of diethylstilbestrol dimethyl ether. A reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Thin-Layer Chromatography (TLC) : TLC is another valuable technique for separating stilbestrol derivatives. The separation of diethylstilbestrol dimethyl ether from diethylstilbestrol and its monomethyl ether has been demonstrated on HPTLC silica (B1680970) gel 60 RP-8 F254s plates using a methanol/water mobile phase. merckmillipore.com
Table 1: Chromatographic Conditions for Diethylstilbestrol Dimethyl Ether Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |
| HPTLC | Silica gel 60 RP-8 F254s | Methanol/Water (80/20 v/v) | UV 254 nm | merckmillipore.com |
Quantum Mechanical and Density Functional Theory (DFT) Studies on Diethylstilbestrol Dimethyl Ether
Computational chemistry provides profound insights into the electronic structure and properties of diethylstilbestrol dimethyl ether.
Density Functional Theory (DFT) : DFT calculations, specifically using the B3LYP functional, have been employed to study the vibrational spectra and other quantum mechanical properties of diethylstilbestrol dimethyl ether. tandfonline.comtandfonline.com These studies have also investigated the interaction of the molecule with graphene, indicating an enhancement of various physicochemical descriptors and Raman modes upon interaction. tandfonline.comtandfonline.com The molecular electrostatic potential (MEP) has been calculated to identify reactive sites for electrophilic and nucleophilic attack. tandfonline.com
Time-Dependent DFT (TD-DFT) : TD-DFT has been used to simulate the UV spectra of diethylstilbestrol dimethyl ether, predicting its light-harvesting efficiency and potential as a photosensitizer in dye-sensitized solar cells (DSSCs). tandfonline.comtandfonline.com
Molecular Dynamics Simulations and Docking Studies of Diethylstilbestrol Dimethyl Ether with Biological Targets
Molecular modeling techniques are crucial for understanding how diethylstilbestrol dimethyl ether interacts with biological systems.
Molecular Docking : Docking studies have been performed to investigate the binding of diethylstilbestrol dimethyl ether to biological targets. For example, it has been docked with the androgen receptor, which is relevant to prostate cancer research, to identify key amino acid interactions. tandfonline.comtandfonline.com
Molecular Dynamics (MD) Simulations : While specific MD simulation studies focusing solely on diethylstilbestrol dimethyl ether are not extensively documented, the principles of MD are widely applied to similar molecules like diethylstilbestrol to understand their conformational dynamics and interactions with receptors like the estrogen receptor alpha and estrogen-related receptor gamma. nih.govelifesciences.org These simulations can elucidate the energetic favorability of different binding conformations and the role of van der Waals interactions within the binding pocket. nih.gov Such computational approaches are invaluable for predicting the biological activity of ligands for nuclear receptors. nih.gov
Future Directions and Emerging Research Avenues for Diethylstilbestrol Dimethyl Ether
Exploration of Novel Synthetic Pathways for Diethylstilbestrol (B1670540) Dimethyl Ether
The classical synthesis of Diethylstilbestrol dimethyl ether has been well-established for decades. However, the future of DDE research will likely be propelled by the adoption of more efficient, selective, and environmentally benign synthetic strategies, drawing from the broader advancements in organic chemistry.
Future synthetic explorations are anticipated to move beyond traditional methods, which often involve multiple steps and the use of harsh reagents. Modern organometallic catalysis offers a promising alternative. Methodologies such as the Heck reaction and the Suzuki reaction have become powerful tools for the construction of carbon-carbon bonds, and their application to the synthesis of stilbenoid derivatives, including DDE, could offer higher yields and greater stereoselectivity. uliege.be These reactions are known for their versatility and tolerance of a wide range of functional groups, which would be advantageous for creating a diverse library of DDE-related compounds.
Furthermore, the exploration of enzymatic synthesis presents a green and highly specific approach. While not yet widely applied to DDE, the use of enzymes could offer unparalleled stereocontrol and reduce the environmental impact of the synthesis. Research in this area would involve identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the DDE scaffold.
A historical patent outlines a method for the synthesis of Diethylstilbestrol and its monomethyl and dimethyl ethers, highlighting the isomerization of the double bond isomers of Diethylstilbestrol dimethyl ether using iodine and ferric chloride to yield the crystalline product. google.com While foundational, this method paves the way for the application of modern catalytic systems to achieve even greater efficiency and selectivity.
Application of Advanced "Omics" Technologies in Diethylstilbestrol Dimethyl Ether Mechanistic Research
To fully understand the biological implications of Diethylstilbestrol dimethyl ether, future research will need to delve deep into its molecular mechanisms of action. The application of advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this goal. These high-throughput approaches allow for a global and unbiased view of the cellular response to DDE exposure.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal which genes are activated or silenced in response to DDE. A study on the effects of DES in Daphnia magna utilized transcriptomic analysis to identify differentially expressed genes related to energy and lipid metabolism, providing a blueprint for how similar studies on DDE could elucidate its impact on gene expression networks. nih.gov
Proteomics , the large-scale study of proteins, can identify the specific proteins that interact with DDE or whose expression levels are altered by it. For instance, a quantitative proteomic study on DES in prostate cancer cells identified 65 proteins with modified expression, primarily involved in apoptosis and redox processes. researchgate.netnih.gov Applying similar techniques to DDE would provide a detailed picture of the cellular pathways it modulates.
Metabolomics , the comprehensive analysis of metabolites in a biological system, can uncover the downstream effects of DDE on cellular metabolism. By tracking changes in the metabolome, researchers can identify metabolic pathways that are perturbed by DDE, offering insights into its physiological effects.
The integration of these "omics" datasets will be crucial for constructing a comprehensive understanding of DDE's mechanism of action, moving beyond a single target to a systems-level perspective.
Development of Sophisticated In Vitro Systems for Probing Diethylstilbestrol Dimethyl Ether Interactions
Traditional two-dimensional (2D) cell cultures have been invaluable for initial toxicological and pharmacological screenings. However, they often fail to recapitulate the complex microenvironment of living tissues, which can limit their predictive power. The future of in vitro research on Diethylstilbestrol dimethyl ether lies in the adoption of more physiologically relevant models, such as three-dimensional (3D) cell cultures and organ-on-a-chip platforms.
3D cell culture models , such as spheroids and organoids, better mimic the cell-cell and cell-matrix interactions that occur in vivo. nih.govnih.govmdpi.com These models can provide a more accurate assessment of how DDE affects cellular behavior, including proliferation, differentiation, and migration. The use of hydrogel scaffolds can further enhance the physiological relevance of these models by providing a more realistic extracellular matrix environment. mdpi.comresearchgate.net
Organ-on-a-chip technology represents a significant leap forward in in vitro modeling. nih.govnih.gov These microfluidic devices can recreate the key functional units of human organs, including the dynamic mechanical and biochemical cues that are absent in static cultures. fastcompany.comfastcompanyme.comresearchgate.net For example, a "liver-on-a-chip" could be used to study the metabolism of DDE and its potential hepatotoxicity with greater accuracy than traditional methods. The ability to connect multiple organ-on-a-chip systems to create a "human-on-a-chip" offers the exciting prospect of studying the systemic effects of DDE in a controlled laboratory setting.
These advanced in vitro systems will not only provide more reliable data on the biological effects of DDE but also align with the principles of the 3Rs (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing in preclinical research.
Design of Diethylstilbestrol Dimethyl Ether Analogs for Specific Receptor Targeting in Research Models
The rational design and synthesis of Diethylstilbestrol dimethyl ether analogs is a powerful strategy for dissecting its structure-activity relationships and for developing highly specific molecular probes for research. By systematically modifying the chemical structure of DDE, researchers can fine-tune its binding affinity and selectivity for different receptors, as well as alter its metabolic stability and pharmacokinetic properties.
One approach is the synthesis of fluorinated analogs . The introduction of fluorine atoms can significantly alter the electronic properties and metabolic fate of a molecule. For example, a tetrafluorinated derivative of DES was synthesized and shown to have comparable in vivo uterotropic activity to DES but with a 20-25 fold reduced interaction with the mouse uterine estrogen receptor. nih.gov Such analogs of DDE could be invaluable for distinguishing between receptor-mediated and off-target effects.
The development of catechol analogs of DES has also been explored, with some compounds exhibiting significant inhibitory effects on the growth of hormone-dependent human mammary carcinoma in research models. nih.gov The synthesis of corresponding catechol analogs of DDE could reveal novel anti-proliferative activities.
Furthermore, the creation of radiolabeled analogs for use in techniques like Positron Emission Tomography (PET) imaging would enable the non-invasive visualization of DDE's distribution and target engagement in vivo. Similarly, photoaffinity-labeled analogs could be used to covalently crosslink to their binding partners, facilitating the identification and characterization of novel DDE-interacting proteins.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing Diethylstilbestrol dimethyl ether, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : Diethylstilbestrol dimethyl ether can be synthesized via etherification of diethylstilbestrol (DES) using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., potassium carbonate). Reaction optimization includes maintaining anhydrous conditions, controlling temperature (60–80°C), and using inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography with ethyl acetate/hexane gradients improves purity. A similar protocol for hexestrol dimethyl ether synthesis validated the use of Williamson etherification .
Q. What safety protocols are critical when handling Diethylstilbestrol dimethyl ether in laboratory settings?
- Methodological Answer : Key protocols include:
- Using Class I, Type B biological safety hoods for weighing and mixing to avoid inhalation of particulates .
- Employing wet methods or HEPA-filtered vacuums for cleanup to prevent dust dispersion .
- Wearing flame-resistant lab coats, nitrile gloves, and ANSI-approved goggles, especially when handling volumes >1 liter .
- Storing in airtight containers away from light to avoid degradation .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of Diethylstilbestrol dimethyl ether?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. For trace impurities, use ultra-HPLC coupled with tandem MS (UHPLC-MS/MS). Reference standards should align with pharmacopeial guidelines, as seen in diethyl ether analytical protocols .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in estrogenic activity data for Diethylstilbestrol dimethyl ether across different in vitro and in vivo models?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line receptor density, metabolic activation). Mitigation strategies include:
- Using orthogonal assays (e.g., competitive receptor binding vs. luciferase reporter gene assays) to cross-validate results.
- Incorporating ovariectomized animal models to isolate exogenous estrogenic effects.
- Controlling for metabolic stability using liver microsome pre-incubation. Historical data on DES carcinogenicity highlight the importance of longitudinal studies to assess latency effects .
Q. What experimental designs are optimal for assessing the environmental persistence and degradation pathways of Diethylstilbestrol dimethyl ether?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ = 290–400 nm) to evaluate photodegradation kinetics. For hydrolysis, test pH-dependent stability (pH 4–9) at 25–50°C. Use LC-QTOF-MS to identify degradation byproducts. Compare with dimethyl ether degradation pathways, where hydroxyl radical attack is a primary mechanism .
Q. How can computational modeling improve the understanding of Diethylstilbestrol dimethyl ether’s receptor-binding kinetics and selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to estrogen receptors (ERα/ERβ). Validate predictions with surface plasmon resonance (SPR) assays to measure association/dissociation rates. Parameterize models using kinetic data from fixed-bed reactor studies, as applied in dimethyl ether synthesis optimization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the genotoxic potential of Diethylstilbestrol dimethyl ether?
- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., Ames test vs. comet assay) or metabolic activation differences. Resolve by:
- Replicating studies with S9 liver fractions to simulate metabolic activation.
- Conducting dose-response analyses to identify threshold effects.
- Cross-referencing historical DES data, where transplacental carcinogenicity was dose- and timing-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
